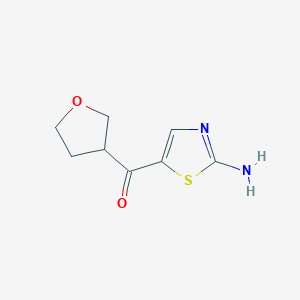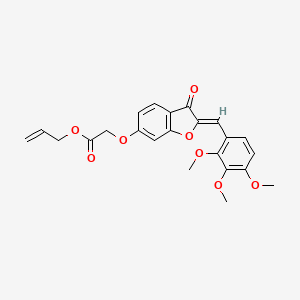
5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It has a linear formula of C12H12N2O2 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using thermo gravimetric analysis and single-crystal X-ray diffraction technique . The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .Scientific Research Applications
Synthesis of Biologically Active Compounds
Triazole derivatives, including those related to "5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid," have been extensively studied for their potential in synthesizing biologically active compounds. For instance, the use of 5-amino-1,2,3-triazole-4-carboxylic acid as a core molecule has facilitated the preparation of peptidomimetics and other compounds with significant biological activity. This includes the development of HSP90 inhibitors demonstrating considerable efficacy in laboratory settings (Ferrini et al., 2015).
Antimicrobial Properties
The antimicrobial properties of triazole derivatives have been a subject of interest. For instance, the synthesis and study of 5-thiomethylfuran-2-carboxylic acid derivatives containing a triazole moiety have shown these compounds to possess antibacterial activities. This highlights the potential of triazole-based compounds in contributing to the development of new antimicrobial agents (Iradyan et al., 2014).
Corrosion Inhibition
Another significant application of triazole derivatives is in the field of corrosion inhibition. Compounds such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been demonstrated to be very effective corrosion inhibitors for mild steel in acidic media, showcasing the compound's potential in industrial applications to protect against corrosion (Lagrenée et al., 2002).
Luminescence Sensing
Triazole compounds have also found applications in luminescence sensing, particularly for detecting metal ions and nitroaromatic compounds. Novel lanthanide metal–organic frameworks based on triazole-containing tricarboxylic acid ligands have shown selective luminescence sensing capabilities, which can be applied in various fields including environmental monitoring and bioimaging (Wang et al., 2016).
Fluorescence Probes
Additionally, triazole derivatives have been employed as fluorescence probes for the selective detection of specific ions, such as mercury ions (Hg2+). These compounds exhibit significant fluorescence intensity changes upon binding to Hg2+, making them useful tools for environmental monitoring and the study of biological systems (Yan et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFNOIFAKRXWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2769201.png)
![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)


![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
